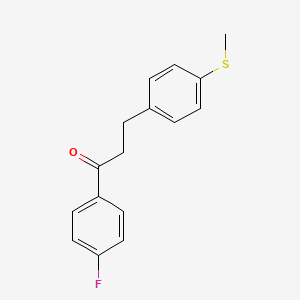

4'-Fluoro-3-(4-thiomethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives is a topic of interest due to their potential applications in material science and pharmaceuticals. Paper describes the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes using a dibrominated monomer and alkyl Grignard reagent, highlighting the directing effect of the fluorine group. Paper details the preparation of 3-fluoro-4-hexylthiophene through a synthetic route involving perbromination, protection of thiophene positions, and bromine/fluorine exchange. These methods could potentially be adapted for the synthesis of "4'-Fluoro-3-(4-thiomethylphenyl)propiophenone" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is crucial for their electronic properties. Paper discusses the structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which are stabilized by intramolecular hydrogen bonds. Paper reports the crystal structure of a related compound, providing insights into the molecular geometry that could be relevant for understanding the structure of "4'-Fluoro-3-(4-thiomethylphenyl)propiophenone".

Chemical Reactions Analysis

The reactivity of fluorinated thiophenes is influenced by the presence of the fluorine atom. Paper explores the electrochemical modification of poly(3-(4-fluorophenyl)thiophene), demonstrating the ability to substitute thiophene positions through electrochemical oxidation. This suggests that "4'-Fluoro-3-(4-thiomethylphenyl)propiophenone" may also undergo various chemical reactions that are influenced by the fluorine substituent.

Physical and Chemical Properties Analysis

Fluorinated thiophenes exhibit unique physical and chemical properties. Paper notes that backbone fluorination increases the ionization potential and aggregation tendency of polythiophenes, which is attributed to a more co-planar backbone. Paper mentions that copolymers of fluorinated thiophenes possess good electrochemical behaviors and high conductivity. These properties are important for applications in electronic devices and could be relevant to the properties of "4'-Fluoro-3-(4-thiomethylphenyl)propiophenone".

Wissenschaftliche Forschungsanwendungen

Photoalignment in Liquid Crystal Displays (LCDs)

One study discusses the development of azo-containing thiophene-based prop-2-enoates, highlighting their ability to promote excellent photoalignment of nematic liquid crystals. These compounds, including derivatives with fluoro-substituents, demonstrate potential for use in LCD technology due to their excellent alignment properties influenced by the number and positioning of fluoro-substituents and the attachment position of the terminal thiophene moiety (Hegde et al., 2013).

Tuning Electronic Properties of Polythiophenes

Another research highlights the synthesis of 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes. This study sheds light on the manipulation of electronic properties through the substitution of the thiophene ring, offering insights into the design of advanced polymeric materials (Gohier et al., 2013).

Structural and Electronic Analysis

Research on 1,2,4-triazoles derivatives, including fluoro and chloro derivatives, explores the synthesis and characterization of these compounds, demonstrating the role of intermolecular interactions in their crystal structures. This study provides valuable information on the structural and electronic characteristics of fluoro-substituted organic compounds (Shukla et al., 2014).

Material Science and Pharmaceuticals

The synthesis and crystal structure of substituted thiophenes have been detailed, emphasizing their wide range of applications in material science and pharmaceuticals. These compounds exhibit biological activities and are utilized in various high-tech applications, including organic electronics and solar cells (Nagaraju et al., 2018).

High-Performance Polymers

A study on fluorinated phthalazinone monomer and its polymers showcases the production of high-performance polymers with excellent thermal properties and solubility, suitable for engineering plastics and membrane materials. This research highlights the potential of fluorinated compounds in developing advanced polymeric materials (Xiao et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHXYQLFYCOXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644377 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898781-18-5 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

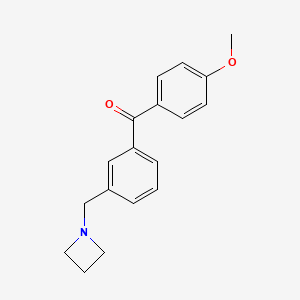

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)